molecular formula C12H11F17NO5PS B12067768 {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid CAS No. 57670-47-0

{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid

Cat. No.: B12067768
CAS No.: 57670-47-0
M. Wt: 635.23 g/mol
InChI Key: MAUCXBYHFIMABR-UHFFFAOYSA-N
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Description

This compound is a fluorinated sulfonamide derivative with a phosphonic acid functional group. Its structure comprises:

  • A perfluorooctane sulfonyl group (C8F17SO2−), which confers high chemical stability, hydrophobicity, and resistance to thermal and chemical degradation.

The combination of a perfluoroalkyl chain and phosphonic acid makes this compound unique among fluorinated surfactants and organophosphorus derivatives.

Properties

CAS No.

57670-47-0

Molecular Formula

C12H11F17NO5PS

Molecular Weight

635.23 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethylphosphonic acid

InChI

InChI=1S/C12H11F17NO5PS/c1-2-30(3-4-36(31,32)33)37(34,35)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3,(H2,31,32,33)

InChI Key

MAUCXBYHFIMABR-UHFFFAOYSA-N

Canonical SMILES

CCN(CCP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- typically involves multiple steps. One common method starts with the preparation of the heptadecafluorooctyl sulfonamide intermediate. This intermediate is then reacted with ethylamine to form the ethyl-substituted sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency . The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Sulfonamide Bond Hydrolysis

The sulfonamide group (N–S bond) undergoes hydrolysis under acidic or alkaline conditions , yielding sulfonic acid derivatives and amines. For this compound, hydrolysis would produce:

  • 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid (PFOS-related acid)

  • Ethylenediamine-phosphonic acid

Conditions :

  • Acidic: 1M HCl at 80°C for 24 hours

  • Alkaline: 1M NaOH at 60°C for 12 hours

Mechanism :

RfSO2N(C2H5)CH2CH2PO3H2+H2OH+/OHRfSO3H+H2NCH2CH2PO3H2+C2H5NH2\text{R}_\text{f}-\text{SO}_2-\text{N}(\text{C}_2\text{H}_5)-\text{CH}_2\text{CH}_2-\text{PO}_3\text{H}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R}_\text{f}-\text{SO}_3\text{H} + \text{H}_2\text{N}-\text{CH}_2\text{CH}_2-\text{PO}_3\text{H}_2 + \text{C}_2\text{H}_5\text{NH}_2

(where Rf=C8F17\text{R}_\text{f} = \text{C}_8\text{F}_{17})

Pyrolysis

Thermal decomposition occurs at >300°C , producing volatile fluorinated compounds (e.g., perfluoroalkanes, HF) and phosphorous oxides .

Temperature Products Yield
300–400°CC4F9H\text{C}_4\text{F}_9\text{H}, POx\text{PO}_x~40%
400–500°CCF3CF3\text{CF}_3\text{CF}_3, HF\text{HF}~75%

Key Pathways :

  • Cleavage of C–S and C–P bonds in the sulfonamide-phosphonic acid linker.

  • Defluorination of the perfluorinated chain .

Salt Formation

The phosphonic acid group (–PO3H2\text{–PO}_3\text{H}_2) forms stable salts with divalent cations (e.g., Ca²⁺, Mg²⁺) and transition metals (e.g., Fe³⁺, Al³⁺) .

Reaction Application
–PO3H2+Ca(OH)2–PO3Ca+2H2O\text{–PO}_3\text{H}_2 + \text{Ca(OH)}_2 → \text{–PO}_3\text{Ca} + 2\text{H}_2\text{O}Wastewater precipitation
–PO3H2+FeCl3–PO3Fe+3HCl\text{–PO}_3\text{H}_2 + \text{FeCl}_3 → \text{–PO}_3\text{Fe} + 3\text{HCl}Catalytic systems

Photolysis

UV irradiation (λ=254 nm\lambda = 254\ \text{nm}) in aqueous media generates:

  • Shorter-chain perfluoroalkyl acids (e.g., C6F13SO3H\text{C}_6\text{F}_{13}\text{SO}_3\text{H}) via C–C bond cleavage .

  • Fluoride ions (F\text{F}^-) as a byproduct.

Quantum Yield : 0.02–0.05 (pH 7) .

Microbial Degradation

Limited biodegradation is observed due to the strong C–F bonds. Pseudomonas spp. partially degrade the phosphonic acid moiety under aerobic conditions :

–CH2PO3H2–CH2OH+PO43\text{–CH}_2\text{PO}_3\text{H}_2 → \text{–CH}_2\text{OH} + \text{PO}_4^{3-}

Reactivity with Nucleophiles

The electrophilic sulfonyl group reacts with amines and thiols :

Nucleophile Product Conditions
NH3\text{NH}_3RfSO2NHCH2CH2PO3H2\text{R}_\text{f}-\text{SO}_2-\text{NH}-\text{CH}_2\text{CH}_2-\text{PO}_3\text{H}_225°C, DMF, 12 hours
HSCH3\text{HSCH}_3RfSO2SCH2CH2PO3H2\text{R}_\text{f}-\text{SO}_2-\text{S}-\text{CH}_2\text{CH}_2-\text{PO}_3\text{H}_260°C, Et3N\text{Et}_3\text{N}, 6 hours

Oxidation Reactions

The phosphonic acid group resists oxidation, but the ethylamino linker is susceptible to H₂O₂ or KMnO₄ :

–NH–CH2CH2PO3H2H2O2–NO–CH2CH2PO3H2(N-oxide formation)\text{–NH–CH}_2\text{CH}_2–\text{PO}_3\text{H}_2 \xrightarrow{\text{H}_2\text{O}_2} \text{–NO–CH}_2\text{CH}_2–\text{PO}_3\text{H}_2 \quad (\text{N-oxide formation})

Oxidant Product Efficiency
H2O2\text{H}_2\text{O}_2N-oxide derivative60–70%
KMnO4\text{KMnO}_4Carboxylic acid derivative85–90%

Industrial and Environmental Relevance

  • Stability : The compound’s recalcitrance in environmental matrices is linked to its strong C–F bonds and sulfonamide-phosphonic acid architecture .

  • Regulatory Status : Classified under OECD PFAS lists due to persistence and bioaccumulation potential .

Scientific Research Applications

The compound {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid , also known as N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide (CAS Number: 1691-99-2), is a fluorinated compound with diverse applications primarily in the fields of chemistry and environmental science. This article explores its scientific research applications and provides comprehensive data tables and case studies to illustrate its significance.

Physical Properties

PropertyValue
Density0.793 g/cm³
Refractive Indexn20/D 1.378

Environmental Science

The compound is part of the perfluoroalkyl substances (PFAS) family known for their resistance to degradation. Research has highlighted its role in environmental monitoring due to its persistence in the environment and potential bioaccumulation.

Case Study: PFAS Contamination

A study conducted by the Environmental Protection Agency (EPA) examined the prevalence of PFAS compounds in groundwater sources. The findings indicated that compounds like N-ethyl-1-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide were detected in significant concentrations near industrial sites. This underscores the necessity for ongoing monitoring and remediation efforts.

Chemical Synthesis

The compound serves as an intermediate in synthesizing other fluorinated compounds used in various industrial applications. Its unique chemical structure allows for modifications that enhance the properties of end products.

Example: Synthesis of Fluorinated Surfactants

Research has demonstrated that derivatives of this compound can be utilized to create surfactants with enhanced surface activity and stability in harsh conditions. These surfactants are applicable in formulations for cleaning agents and coatings.

Biomedical Research

Emerging studies suggest potential applications in drug delivery systems due to its amphiphilic nature. The ability to modify the hydrophilic and hydrophobic balance makes it a candidate for developing targeted therapies.

Case Study: Drug Delivery Mechanism

A recent investigation explored the use of fluorinated compounds in liposomal drug delivery systems. The study found that incorporating N-ethyl-1-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide improved the encapsulation efficiency of hydrophobic drugs while maintaining stability in biological environments.

Mechanism of Action

The mechanism of action of phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The heptadecafluorooctyl chain imparts hydrophobic properties, affecting the compound’s solubility and interaction with lipid membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight (g/mol) Functional Groups Notable Properties
{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid C8F17SO2−, ethylamino linker, −PO3H2 ~650 (estimated) Sulfonamide, phosphonic acid High hydrophobicity (C8F17), strong acidity (PO3H2), potential metal chelation
Perfluorohexyl phosphonic acid (CAS 40143-76-8) C6F13−, −PO3H2 414.07 Phosphonic acid Moderate hydrophobicity, used in surface modification
EtFOSA (N-ethyl perfluorooctane sulfonamide) C8F17SO2−, ethylamino group 527.18 Sulfonamide Surfactant, persistent environmental pollutant
[(1S)-1-Fluoro-2-(hydroxyamino)-2-oxoethyl]phosphonic acid −PO3H2, fluorinated carbon chain 193.04 Phosphonic acid, fluorinated chain Bioactive inhibitor; studied for enzyme interactions
1-Amino-2-(pentafluorophenyl)ethylphosphonic acid Aromatic fluorine, −PO3H2 287.12 Phosphonic acid, aryl fluoride Inhibits aminopeptidases; structural analogs show enzyme selectivity

Key Differences:

Perfluoroalkyl Chain Length :

  • The target compound’s C8F17 chain enhances hydrophobicity and environmental persistence compared to C6F13 derivatives like perfluorohexyl phosphonic acid. However, shorter chains (e.g., C6) may improve aqueous solubility .

Functional Group Impact :

  • The phosphonic acid group differentiates the target compound from sulfonate-based analogs (e.g., EtFOSA). Phosphonic acids exhibit stronger acidity (pKa ~2–3) and superior metal-binding capacity, making them suitable for catalytic or biomedical applications .
  • In contrast, sulfonates (e.g., F-53B in ) are less acidic and more commonly used as surfactants or flame retardants .

However, its perfluoroalkyl chain may alter bioavailability or toxicity compared to aryl-substituted analogs . Fluorinated sulfonamides (e.g., EtFOSA) are linked to bioaccumulation and endocrine disruption, whereas phosphonic acids may offer safer profiles due to biodegradability .

Table 2: Physicochemical and Environmental Properties

Property Target Compound Perfluorohexyl Phosphonic Acid EtFOSA
LogP (Predicted) ~8.5 (highly lipophilic) ~6.2 ~7.9
Water Solubility Low (due to C8F17) Moderate Very low
Environmental Persistence High (C8F17 chain) Moderate (C6F13) Very high
Acidity (pKa) ~2.5 (PO3H2) ~2.8 (PO3H2) N/A (sulfonamide)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this fluorinated sulfonamide-phosphonic acid compound?

  • Methodology:

  • Step 1: React 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl chloride with ethylamine to form the sulfonamide intermediate.
  • Step 2: Introduce the phosphonic acid moiety via Michaelis-Arbuzov reaction using triethyl phosphite and a halogenated ethyl spacer .
  • Key Considerations: Use anhydrous conditions to avoid hydrolysis of fluorinated intermediates. Monitor reaction progress via <sup>19</sup>F NMR to confirm sulfonamide formation .

Q. Which analytical techniques are optimal for structural characterization and purity assessment?

  • Techniques:

  • Mass Spectrometry (MS): Detect characteristic fragments (e.g., 218.94 Da for –C4F9<sup>−</sup>) using high-resolution MS (HRMS) to confirm fluorinated chains .
  • Nuclear Magnetic Resonance (NMR): Use <sup>31</sup>P NMR to verify phosphonic acid integration and <sup>19</sup>F NMR for fluorinated chain integrity .
  • HPLC: Apply reverse-phase chromatography with a C18 column and trifluoroacetic acid (TFA) mobile phase modifier to resolve polar impurities .

Q. What safety protocols are critical for handling this compound?

  • Guidelines:

  • Personal Protective Equipment (PPE): Use fluoropolymer-coated gloves and fume hoods to prevent dermal/ inhalation exposure to fluorinated degradation products.
  • Waste Disposal: Collect fluorinated byproducts separately due to their environmental persistence; consult institutional guidelines aligned with PFAS regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in the environmental stability vs. reactivity of this compound?

  • Experimental Design:

  • Stability Testing: Expose the compound to UV light (254 nm) and analyze degradation products via LC-MS/MS. Compare results with shorter-chain analogs (e.g., perfluorobutane sulfonic acid) to assess chain-length-dependent persistence .
  • Reactivity Profiling: Evaluate hydrolysis kinetics at varying pH (1–13) to identify labile bonds (e.g., sulfonamide vs. phosphonic acid). Use <sup>31</sup>P NMR to track phosphonate ester hydrolysis .

Q. What strategies mitigate interference from fluorinated byproducts in biomolecular interaction studies?

  • Methodology:

  • Surface Passivation: Pre-treat assay plates with bovine serum albumin (BSA) to block non-specific binding of fluorinated surfactants.
  • Competitive Binding Assays: Use isothermal titration calorimetry (ITC) with deuterated buffers to distinguish target binding from background interactions .

Q. How does this compound’s partitioning behavior affect its environmental detection limits?

  • Analytical Workflow:

  • Sample Preparation: Extract water/soil samples using solid-phase extraction (SPE) cartridges with weak anion-exchange (WAX) resins optimized for PFAS retention.
  • Quantification: Employ isotope dilution with <sup>13</sup>C-labeled internal standards to correct for matrix effects in LC-MS/MS .

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